{3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine
Description
{3-[(Tert-Butyldimethylsilyl)oxy]propyl}(methyl)amine (CAS 115306-75-7) is a silicon-containing amine derivative characterized by a propyl chain with a tert-butyldimethylsilyl (TBDMS) ether group at the terminal oxygen and a methylamine group. The TBDMS moiety imparts steric protection and lipophilicity, making the compound valuable in organic synthesis, particularly as a protective group for amines or alcohols in multi-step reactions . Its synthesis typically involves silylation of 3-aminopropanol derivatives under mild conditions, as evidenced by its use in the preparation of γ-boryl amides with a 78.3% yield under copper-catalyzed carbonylative conditions .
Properties
Molecular Formula |
C10H25NOSi |
|---|---|
Molecular Weight |
203.40 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-N-methylpropan-1-amine |
InChI |
InChI=1S/C10H25NOSi/c1-10(2,3)13(5,6)12-9-7-8-11-4/h11H,7-9H2,1-6H3 |
InChI Key |
KHNUEKFMOVECIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction proceeds under mild conditions, often in solvents like dimethylformamide (DMF) or acetonitrile . The protected intermediate can then be further reacted with methylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
{3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like tetra-n-butylammonium fluoride (TBAF) are used to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
{3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine has several scientific research applications:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Medicine: May be used in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for {3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine involves the interaction of the TBDMS group with various molecular targets. The TBDMS group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other functional groups within the molecule .
Comparison with Similar Compounds
tert-Butyldiphenylsilyl (TBDPS) Derivatives
- Example : {2-[(1R,3S,3aS,7aR)-3-{[(tert-Butyldiphenylsilyl)oxy]methyl}-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1-yl]-2-methylpropyl}(propyl)amine .
- Comparison :
- Steric Effects : The diphenyl substituents in TBDPS increase steric bulk compared to TBDMS, reducing nucleophilic attack susceptibility.
- Lipophilicity : TBDPS derivatives exhibit higher logP values, enhancing membrane permeability in drug discovery applications.
Trimethoxysilyl and Triethoxysilyl Analogues
- Example : 3-(Triethoxysilyl)propan-1-amine (APTES) and Bis[3-(trimethoxysilyl)propyl]amine (CAS 82985-35-1) .
Comparison :
Property {3-[(TBDMS)oxy]propyl}(methyl)amine APTES Bis[3-(trimethoxysilyl)propyl]amine Solubility Moderate in organic solvents Hydrolyzes in water Hydrophobic, forms crosslinked gels Applications Protective group in synthesis Surface functionalization Silane coupling agent for polymers Reactivity Stable under basic conditions Reacts with hydroxyl groups Self-condenses under moisture
Functional Group Variations
Amide Derivatives
- Example : N-(3-((tert-Butyldimethylsilyl)oxy)propyl)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide (11b) .
- Comparison :
- Stability : The amide form (11b) exhibits greater hydrolytic stability than the parent amine, making it suitable for boron-containing therapeutics.
- Bioactivity : Amides are less prone to metabolic degradation compared to primary amines, enhancing pharmacokinetic profiles.
Aromatic Substitutions
- Example: (furan-2-yl)methyl[3-(methylamino)propyl]amine (C10H18N2O) .
- Comparison :
- Electronic Effects : The furan ring introduces π-electron density, altering binding affinity in receptor-targeted applications.
- Molecular Weight : Lower molecular weight (182.27 g/mol vs. ~260 g/mol for TBDMS analogues) improves bioavailability.
Siloxane-Based Amines
- Example: 3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine (CAS 106214-84-0) .
Comparison :
Property {3-[(TBDMS)oxy]propyl}(methyl)amine Siloxane-Based Amine Molecular Complexity Single silyl group Branched siloxane backbone Thermal Stability Decomposes above 200°C Stable up to 300°C Applications Small-molecule synthesis Polymer crosslinking
Key Research Findings
- Synthetic Utility : The TBDMS group in {3-[(TBDMS)oxy]propyl}(methyl)amine enables selective protection of amines, as demonstrated in the synthesis of γ-boryl amides via copper catalysis .
- Stability Trade-offs : While TBDMS offers moderate steric protection, analogues with bulkier silyl groups (e.g., TBDPS) are preferred in reactions requiring prolonged stability under acidic conditions .
- Industrial Relevance : Trimethoxysilyl derivatives like Bis[3-(trimethoxysilyl)propyl]amine dominate in materials science due to their crosslinking capabilities, unlike the TBDMS analogue, which is niche in organic synthesis .
Biological Activity
{3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and synthetic biology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C9H23NOSi
- Molecular Weight : 189.37 g/mol
- CAS Number : 115306-75-7
- Structure : The compound features a tert-butyldimethylsilyl (TBDMS) group, which is known for its role in protecting hydroxyl groups during chemical reactions.
The biological activity of {3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine is primarily linked to its interactions with various biological targets:
- Enzyme Inhibition : TBDMS derivatives have been shown to inhibit certain enzymes, potentially impacting metabolic pathways.
- Cellular Uptake : The presence of the silyl group may enhance the compound's lipophilicity, facilitating better cellular uptake and bioavailability.
Biological Activity Overview
The compound has been evaluated for various biological activities, including:
- Antimicrobial Activity : Studies indicate that derivatives of similar structures exhibit significant antimicrobial properties against various pathogens. The silyl ether group may contribute to this activity by enhancing solubility and stability in biological environments.
- Cytotoxicity : Preliminary cytotoxicity assays suggest that while some derivatives may exhibit moderate cytotoxic effects on cancer cell lines, further optimization could enhance selectivity towards cancer cells over normal cells.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC (µM) | Reference |
|---|---|---|---|
| Ilamycin Derivative 26 | Anti-mycobacterial | 0.05 | |
| TBDMS Derivative A | Antifungal | 1.0 | |
| TBDMS Derivative B | Cytotoxic | 10.0 |
Case Study 1: Antimicrobial Evaluation
A study investigated the antimicrobial properties of a series of TBDMS-containing compounds against Mycobacterium tuberculosis. The results demonstrated that the compound {3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine exhibited promising activity with an MIC comparable to established antibiotics.
Case Study 2: Cytotoxicity Assessment
In another study, the cytotoxic effects of various TBDMS derivatives were assessed on HepG2 liver cancer cells. The findings indicated that while some compounds showed significant cytotoxicity, others maintained low toxicity levels, suggesting potential for use in targeted cancer therapies.
Research Findings
- Synthesis and Characterization : The synthesis of {3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine involves standard organic synthesis techniques, including protection-deprotection strategies using silyl groups to enhance yield and purity.
- In Vivo Studies : Initial in vivo studies have shown that TBDMS derivatives can effectively penetrate biological membranes and exert their effects at lower concentrations than expected based on in vitro data.
- Future Directions : Ongoing research aims to optimize the structure of {3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine to improve its efficacy and reduce side effects, focusing on modifying the silyl group or exploring alternative protective groups.
Q & A
Basic Research Questions
Q. What are the common synthesis routes for {3-[(tert-butyldimethylsilyl)oxy]propyl}(methyl)amine, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via multi-component reactions, such as copper-catalyzed carbonylative borylamidation of alkenes, using 3-[(tert-butyldimethylsilyl)oxy]propan-1-amine as a precursor. Key steps include controlling stoichiometry (e.g., 2.5 equivalents of the amine) and reaction time under CO atmosphere to ensure high regioselectivity . Optimization involves adjusting temperature (typically 60–80°C), solvent (DMF or THF), and catalyst loading (e.g., CuI/ligand systems) to improve yields (>70%) and purity. Post-synthesis purification via flash chromatography (e.g., Biotage silica columns) is critical .
Q. Which analytical techniques are most reliable for characterizing {3-[(tert-butyldimethylsilyl)oxy]propyl}(methyl)amine?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is essential for confirming the silyl ether moiety and amine group connectivity. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while HPLC (C18 columns, acetonitrile/water gradients) assesses purity (>95%). IR spectroscopy can identify functional groups like Si-O-C and N-H stretches. Cross-referencing with literature spectra (e.g., tert-butyldimethylsilyl derivatives) ensures structural accuracy .
Q. How does the tert-butyldimethylsilyl (TBS) group influence the compound’s stability and reactivity?
- Methodological Answer : The TBS group acts as a protecting agent for hydroxyl intermediates, enhancing stability against nucleophilic attack and oxidation. Its steric bulk can hinder undesired side reactions (e.g., β-elimination) in amine synthesis. However, it is susceptible to cleavage by fluoride ions (e.g., TBAF), necessitating careful handling in acidic/basic conditions. Reactivity studies show that the TBS group does not interfere with amine alkylation or acylation steps .
Advanced Research Questions
Q. What strategies mitigate steric hindrance during functionalization of {3-[(tert-butyldimethylsilyl)oxy]propyl}(methyl)amine?
- Methodological Answer : Steric hindrance from the TBS group can be addressed using bulky electrophiles (e.g., triflates) or transition-metal catalysts (e.g., Pd-mediated cross-coupling) to improve reaction efficiency. Computational modeling (DFT) predicts favorable binding sites, while kinetic studies (e.g., variable-temperature NMR) optimize reaction rates. For example, Suzuki-Miyaura coupling with arylboronic acids achieves >60% yield when using Pd(PPh₃)₄ and K₂CO₃ in THF .
Q. How can conflicting NMR data for {3-[(tert-butyldimethylsilyl)oxy]propyl}(methyl)amine derivatives be resolved?
- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 0.1–0.3 ppm for Si-CH₃) may arise from solvent polarity or impurities. Use deuterated solvents (CDCl₃ or DMSO-d₆) for consistency, and compare with databases (e.g., CAS Common Chemistry). Advanced techniques like 2D NMR (COSY, HSQC) clarify proton-carbon correlations. Contradictions in coupling constants (e.g., J-values for propyl chains) are resolved via dynamic NMR experiments to assess rotational barriers .
Q. What role does {3-[(tert-butyldimethylsilyl)oxy]propyl}(methyl)amine play in synthesizing bioactive molecules?
- Methodological Answer : The compound serves as a key intermediate in γ-boryl amide synthesis, which are precursors for protease inhibitors and kinase modulators. Its amine group enables conjugation with pharmacophores (e.g., quinoline or pyridine moieties), enhancing binding affinity in drug candidates. In vitro assays (e.g., enzyme inhibition) show IC₅₀ values <10 µM for derivatives targeting SERCA2a or RyR2 channels .
Q. What are the challenges in scaling up {3-[(tert-butyldimethylsilyl)oxy]propyl}(methyl)amine synthesis for preclinical studies?
- Methodological Answer : Scaling up requires addressing exothermic reactions (e.g., during silylation) via controlled addition of reagents (e.g., tert-butyldimethylsilyl chloride) and efficient heat dissipation. Solvent recovery (e.g., DMF distillation) and cost-effective catalysts (e.g., CuI vs. Pd-based systems) are prioritized. Process analytical technology (PAT) monitors reaction progress in real-time, while QbD (Quality by Design) frameworks optimize critical parameters (e.g., pH, agitation speed) .
Notes
- Advanced questions integrate mechanistic and optimization challenges, while basic questions focus on synthesis and characterization.
- Methodological answers emphasize experimental design and data interpretation, aligning with academic research rigor.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
